3-(2-甲氧基苯基)丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

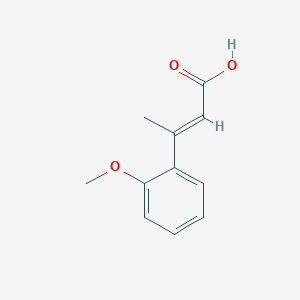

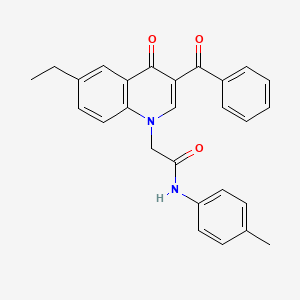

“3-(2-Methoxyphenyl)but-2-enoic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours. The aqueous phase was then acidified with concentrated hydrochloric acid to below pH 1 .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ . This indicates the presence of a methoxyphenyl group attached to a but-2-enoic acid moiety.Physical And Chemical Properties Analysis

“3-(2-Methoxyphenyl)but-2-enoic acid” is a powder at room temperature . It has a melting point of 96-97 degrees Celsius .科学研究应用

结构分析和光谱学

- 通过X射线晶体学、光谱学和量子化学计算等方法研究了3-(2-甲氧基苯基)丁-2-烯酸及其衍生物。这些研究揭示了这些化合物的分子相互作用、振动模式和吸收特性,其中甲氧基取代在分子间相互作用中起着重要作用(Venkatesan et al., 2016)。

晶体结构和氢键

- 对这些化合物的晶体结构进行的研究揭示了通过氢键和弱分子间相互作用形成环链,有助于构建三维网络结构(Yang等,2006)。

合成研究

- 已开发了类似化合物的核心构建块的合成方法,利用了不对称二羟基化和呋喃加成等技术。这些合成方法对于推进这些分子的化学理解和潜在应用至关重要(Sasaki et al., 1997)。

自由基清除活性

- 已进行了与3-(2-甲氧基苯基)丁-2-烯酸相关的羟基肉桂酸衍生物的比较研究,以了解它们对亚硝酸盐自由基的清除活性。这样的研究对于识别强效抗氧化剂以及合理设计新型抗氧化剂化合物至关重要(Kong et al., 2004)。

酶抑制研究

- 合成了3-(2-甲氧基苯基)丁-2-烯酸类似物,并评估其作为特定酶抑制剂的效果,如ATP:L-蛋氨酸腺苷转移酶,展示了这些化合物的潜在药用应用(Sufrin et al., 1982)。

发光分子晶体

- 已合成了与3-(2-甲氧基苯基)丁-2-烯酸相关的创新有机化合物,用于制备具有高稳定光致发光的发光分子晶体,表明在材料科学和光子学领域具有潜在应用(Zhestkij et al., 2021)。

非线性光学性质

- 一些衍生物表现出非线性光学性质,通过实验和理论方法进行分析。这些性质对于在光电子学和光子学领域的应用至关重要(Tamer et al., 2015)。

抗氧化潜力

- 从植物中提取的与3-(2-甲氧基苯基)丁-2-烯酸类似的苯丙烷衍生物显示出显著的抗氧化活性。这些发现对于开发天然抗氧化剂至关重要(Choudhary et al., 2008)。

安全和危害

作用机制

Target of Action

It is involved in the naphthalene catabolic pathway .

Mode of Action

The compound catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) . This suggests that it plays a role in the transformation of these molecules, potentially influencing their biological activities.

Biochemical Pathways

As part of the naphthalene catabolic pathway , 3-(2-Methoxyphenyl)but-2-enoic acid may contribute to the breakdown and utilization of naphthalene, a polycyclic aromatic hydrocarbon. The downstream effects of this pathway can include the generation of metabolic energy and the detoxification of naphthalene.

Result of Action

Its role in the isomerization of hcca to thbpa suggests that it may influence the concentrations and activities of these molecules in the cell.

属性

IUPAC Name |

(E)-3-(2-methoxyphenyl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTDXUCLTQHOJU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)but-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2420651.png)

![N-[(1R,2R)-2-Benzamidocyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420652.png)

![7,7-Dioxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2420653.png)

![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)

![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfanylbenzamide](/img/structure/B2420672.png)

![2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol](/img/structure/B2420674.png)